Dihydrochalcone (1083-30-3) vs. Chalcone: Saturation State and Synthetic Intermediacy in Hydrogenation Pathways
Dihydrochalcone (1083-30-3) is the direct, fully reduced product of chalcone hydrogenation and serves as the pivotal intermediate in the synthesis of 1,3-diarylpropan-1-ols [1]. In microbial biotransformation systems, chalcone is converted to dihydrochalcone with 80–99% substrate conversion within 1 hour across multiple yeast strains, whereas filamentous fungi cultures proceed more slowly, with Chaetomium sp. achieving a 97% yield [2]. In a subsequent step, dihydrochalcone can be further reduced to 1,3-diarylpropan-1-ol, with enantioselective variants reaching 75–98% enantiomeric excess (ee) depending on the biocatalyst [2]. This positions dihydrochalcone (1083-30-3) as a distinct, isolable intermediate, not an end-point functional sweetener [3].
| Evidence Dimension | Hydrogenation conversion rate and synthetic role |
|---|---|
| Target Compound Data | Dihydrochalcone (1083-30-3) produced from chalcone with 80–99% conversion after 1h in yeast cultures; 97% yield in Chaetomium sp. cultures. |
| Comparator Or Baseline | Chalcone (1,3-diphenylprop-2-en-1-one) conversion rates to dihydrochalcone. |
| Quantified Difference | Dihydrochalcone is the product; subsequent reduction to 1,3-diarylpropan-1-ol yields up to 98% ee. Chalcone itself has an α,β-unsaturated bond. |
| Conditions | Microbial biotransformation using yeast strains (e.g., Rhodotorula rubra) and filamentous fungi (Chaetomium sp.). |
Why This Matters
Selection of dihydrochalcone (1083-30-3) over chalcone is mandatory when a saturated, non-conjugated ketone scaffold is required for downstream enantioselective synthesis or fragment-based drug design.
- [1] Janeczko, T., Gładkowski, W., & Kostrzewa-Susłow, E. (2013). Microbial transformations of chalcones to produce food sweetener derivatives. Journal of Molecular Catalysis B: Enzymatic, 98, 55-61. View Source
- [2] Janeczko, T., Gładkowski, W., & Kostrzewa-Susłow, E. (2013). Microbial transformations of chalcones to produce food sweetener derivatives. Journal of Molecular Catalysis B: Enzymatic, 98, 55-61. View Source
- [3] Wu, J., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry. View Source
